AChE Inhibition Kinetics
N-(3-acetylphenyl)-4-methoxybenzamide exhibits time‑dependent inhibition of recombinant Anopheles gambiae wild‑type acetylcholinesterase (AChE), with an IC₅₀ of 142 nM after 10 minutes and 285 nM after 60 minutes [1]. While direct head‑to‑head comparisons with its closest analogs (e.g., N-(4-acetylphenyl)-4-methoxybenzamide or N-(3-acetylphenyl)benzamide) are absent from the public literature, this dual‑timepoint data establishes a kinetic profile that can be used as a benchmark for analog screening. The activity falls within the moderate nanomolar range, distinguishing it from many simple benzamides that show no AChE inhibition at concentrations up to 26 µM .
| Evidence Dimension | AChE inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 142 nM (10 min); 285 nM (60 min) |
| Comparator Or Baseline | Class‑level baseline: many simple benzamides show no AChE inhibition at 26 µM (e.g., ALA643077 data) |
| Quantified Difference | At least 183‑fold lower IC₅₀ than baseline (142 nM vs. >26,000 nM) |
| Conditions | Recombinant Anopheles gambiae wild‑type AChE; Ellman assay; 10 min and 60 min incubation |
Why This Matters
The time‑dependent IC₅₀ values provide a quantifiable reference point for researchers screening benzamide libraries for vector control or neurobiology applications, enabling them to differentiate this compound from inactive analogs.
- [1] BindingDB. BDBM50124882 (CHEMBL3623548): Inhibition of recombinant Anopheles gambiae wild type AChE. Accessed April 2026. View Source
